molecular formula C4H4Cl2O2 B2379309 4,4-Dichlorobut-3-enoic acid CAS No. 16502-82-2

4,4-Dichlorobut-3-enoic acid

Cat. No. B2379309
CAS RN: 16502-82-2
M. Wt: 154.97
InChI Key: NHCCMVOULSRGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4,4-Dichlorobut-3-enoic acid consists of 4 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research by El-Hashash et al. (2015) demonstrates the use of 4,4-Dichlorobut-3-enoic acid derivatives in synthesizing novel heterocyclic compounds with potential antibacterial activities. This involves a series of chemical reactions under Aza–Michael addition conditions, leading to the formation of pyridazinones and furanones derivatives (El-Hashash et al., 2015).

Building Blocks in Biological Compound Synthesis

Tolstoluzhsky et al. (2008) have developed a method combining microwave assistance and ytterbium triflate catalyst for synthesizing 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives. These derivatives are valuable as building blocks in the synthesis of biologically active compounds, highlighting the compound's utility in chemical synthesis (Tolstoluzhsky et al., 2008).

Use in DNA Interaction Studies and Biological Screenings

The research by Sirajuddin et al. (2015) focuses on a derivative of 4,4-Dichlorobut-3-enoic acid, examining its interaction with DNA and its potential as an antitumor agent. This includes spectroscopic characterization and in vitro biological screenings, demonstrating the compound's relevance in biochemical research (Sirajuddin et al., 2015).

Catalysis and Synthesis of Disubstituted Prop-2-enoic Acids

Research by Abarbri et al. (2002) explores the use of 4,4-Dichlorobut-3-enoic acid derivatives in palladium-catalyzed cross-coupling reactions. This process is useful for preparing 3,3-disubstituted prop-2-enoic acids, showcasing the compound's utility in organic synthesis (Abarbri et al., 2002).

Development of Antimicrobial Agents

El-Hashash et al. (2014) highlight the potential of 4,4-Dichlorobut-3-enoic acid in developing new antimicrobial agents. This involves its use as a key starting material for preparing various heterocycles, which are then tested for antimicrobial activities (El-Hashash et al., 2014).

Antioxidant Activity Analysis

Ardjani and Mekelleche (2016) conducted a study on the antioxidant activity of derivatives of 4,4-Dichlorobut-3-enoic acid. This research employs quantum-chemistry descriptors and molecular docking, providing insights into the compound's potential as an antioxidant (Ardjani & Mekelleche, 2016).

Future Directions

A recent preprint discusses a novel radical decarboxylative 1,2,3-trifunctionalization of various 3-enoic acids, which could potentially include 4,4-Dichlorobut-3-enoic acid . This research represents a new conversion mode for 3-enoic acids and could lead to the construction of diverse functionalized 3,4-polysubstituted dihydroisoquinolines .

properties

IUPAC Name

4,4-dichlorobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O2/c5-3(6)1-2-4(7)8/h1H,2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCCMVOULSRGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dichlorobut-3-enoic acid

Citations

For This Compound
2
Citations
HP Fischer, D Bellus - Pesticide Science, 1983 - Wiley Online Library
Phytotoxic compounds produced by microorganisms are reviewed. Their utilisation as leads to new herbicides is explored in three chemical classes : 2‐aminoalk‐3‐enoic acids, ether …
Number of citations: 43 onlinelibrary.wiley.com
AN Nesmeyanov, RK Freidlina… - Quarterly Reviews …, 1956 - pubs.rsc.org
… the 4 : 4-dichlorobut-3-enoic acid to the crotonic acid with sodium amalgam. We have found that 4 : 4dichlorobut-3-enoic acid… As the reduction of 4 : 4-dichlorobut-3-enoic acid had been …
Number of citations: 38 pubs.rsc.org

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